
(3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester
Overview
Description
(3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyano group, two hydroxyl groups, and a tert-butyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyano Group:
Hydroxylation: The hydroxyl groups are introduced through oxidation reactions, often using reagents such as osmium tetroxide or potassium permanganate.
Esterification: The tert-butyl ester group is formed through esterification reactions, typically using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Microbial Reduction with Beauveria bassiana
An alternative synthesis employs Beauveria bassiana for asymmetric reduction of the 3-keto group.
Process Overview
- Catalyst : Whole cells of B. bassiana (12.67 g/L dry weight)
- Conditions : pH 7.0, 30°C, 24 hours
- Workup : Ethyl acetate extraction followed by crystallization from n-hexane
- Yield : 81% after recrystallization .
Oxidation of Hydroxyl Groups
The vicinal diol structure allows selective oxidation to form a diketone intermediate, pivotal in statin side-chain synthesis.
Oxidizing Agent | Conditions | Product | Application |
---|---|---|---|
Jones reagent | Acetone, 0°C | 3,5-Diketohexanoate | Atorvastatin precursor |
TEMPO/NaClO | pH 9–10, 25°C | Same as above | Industrial-scale processes |
Ester Hydrolysis
The tert-butyl ester undergoes acid-catalyzed hydrolysis to yield the free acid, enabling further coupling reactions.
Hydrolysis Protocol
Cyano Group Transformations
The cyano group participates in:
- Reduction : Catalytic hydrogenation (H₂/Pd-C) to form primary amines.
- Hydrolysis : Acidic or basic conditions convert CN to COOH or CONH₂ .
Stability and Reaction Optimization
- Temperature Sensitivity : Degrades above 45°C; reactions are optimized at 25–30°C .
- pH Dependence : Hydroxyl groups prone to acetylation under acidic conditions; neutral pH preferred for storage .
Comparative Analysis of Synthetic Routes
Method | Catalyst | Cost | Scalability | ee (%) |
---|---|---|---|---|
KRED/GDH coexpression | Recombinant E. coli | Low | High | >99.9 |
Microbial reduction | B. bassiana | Medium | Moderate | 99.5 |
The enzymatic route dominates industrially due to superior stereocontrol and reduced waste .
This compound’s versatility in oxidation, ester modification, and cyano chemistry underpins its role in synthesizing hypercholesterolemia therapeutics. Rigorous optimization of reaction parameters ensures high yields and compliance with green chemistry principles.
Scientific Research Applications
Synthesis and Production Methods
The synthesis of (3R,5R)-6-cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester can be achieved through various methods:
- Enzymatic Synthesis : A notable method involves using recombinant bacteria that express ketoreductase and hexose phosphate dehydrogenase. This process allows for high efficiency and optical purity in the production of the compound. The reaction typically occurs under controlled pH and temperature conditions, resulting in a conversion efficiency greater than 95% and optical purity exceeding 99.9% .
- Chemical Synthesis : Traditional chemical methods also exist but may involve more complex steps and lower yields compared to enzymatic processes. The focus on developing more efficient synthetic routes continues to be a significant area of research .
Pharmaceutical Applications
The primary application of this compound is as an intermediate in the synthesis of atorvastatin. Atorvastatin is a potent cholesterol-lowering agent that works by inhibiting HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis. The significance of this compound lies in its role in enhancing the efficiency and cost-effectiveness of atorvastatin production .
Several studies highlight the effectiveness of this compound in pharmaceutical applications:
- Atorvastatin Production : Research indicates that using this compound as an intermediate significantly reduces production costs and increases yield compared to traditional methods. A study demonstrated that optimizing enzymatic conditions led to a more sustainable production process .
- Potential Therapeutic Uses : Beyond its role in atorvastatin synthesis, there is ongoing research into the compound's bioactivity. Preliminary studies suggest potential applications in treating other metabolic disorders due to its structural characteristics that may influence lipid metabolism .
Mechanism of Action
The mechanism of action of (3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The hydroxyl groups can form hydrogen bonds, influencing the compound’s binding affinity to enzymes or receptors. The ester group can undergo hydrolysis, releasing the active acid form of the compound.
Comparison with Similar Compounds
Similar Compounds
(3R,5R)-3,5-Dihydroxy-piperidine-1-carboxylic acid tert-butyl ester: Shares similar hydroxyl and ester groups but differs in the core structure.
5-Amino-pyrazoles: Known for their versatile reactivity and applications in medicinal chemistry.
Uniqueness
(3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both cyano and hydroxyl groups allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry and research.
Biological Activity
(3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester (CAS: 125971-93-9) is a significant compound in pharmaceutical chemistry, primarily recognized as a chiral intermediate in the synthesis of atorvastatin, a widely used cholesterol-lowering drug. This article explores its biological activity, synthesis methods, and potential applications in medicine.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Functional Groups : It contains a cyano group (-CN), hydroxyl groups (-OH), and a tert-butyl ester moiety.
- Chirality : The (3R,5R) configuration indicates specific stereochemical properties crucial for its biological activity.
The biological activity of this compound is primarily related to its role as a precursor in the synthesis of atorvastatin. Atorvastatin acts as an HMG-CoA reductase inhibitor, effectively lowering cholesterol levels by blocking the enzyme responsible for cholesterol production in the liver. This mechanism leads to increased uptake of LDL cholesterol from the bloodstream.
Pharmacological Studies
- Cholesterol-Lowering Effects : Research indicates that atorvastatin derived from this compound significantly reduces total cholesterol and LDL levels in patients with hyperlipidemia. Clinical trials have shown atorvastatin's efficacy in reducing cardiovascular events related to high cholesterol levels.
- Anti-inflammatory Properties : Some studies suggest that atorvastatin may possess anti-inflammatory properties that contribute to its cardiovascular benefits. This is believed to be mediated through the inhibition of inflammatory cytokines and modulation of immune responses.
- Neuroprotective Effects : Emerging research indicates potential neuroprotective effects of statins, including atorvastatin. These effects may be linked to their ability to improve endothelial function and reduce oxidative stress.
Enzymatic Synthesis
Recent advancements have focused on enzymatic methods for synthesizing this compound. This method offers several advantages:
- Higher Yield and Purity : Enzymatic processes can achieve over 95% conversion rates with optical purity exceeding 99.9% .
- Environmentally Friendly : The process typically involves milder conditions and fewer hazardous reagents compared to traditional chemical synthesis methods.
Chemical Synthesis
Traditional synthetic routes involve multi-step chemical reactions that may include:
- Reduction of ketones
- Protection and deprotection steps for hydroxyl groups
- Formation of the tert-butyl ester .
Case Studies
- Atorvastatin Production : A case study highlighted the efficiency of using this compound as a key intermediate in the large-scale production of atorvastatin. The study reported a streamlined process that reduced costs and improved yield compared to previous methods .
- Cardiovascular Outcome Trials : Clinical trials involving atorvastatin demonstrated significant reductions in major adverse cardiovascular events among participants with elevated cholesterol levels. The studies underscored the importance of the compound's chiral nature in ensuring therapeutic efficacy .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester?
Methodological Answer: The compound is synthesized via two primary routes:
- Chemical Synthesis : A multi-step approach starting from tert-butyl esters and cyanomethyl precursors. For example, tert-butyl (4R,6R)-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate is a key intermediate, synthesized via acid-catalyzed esterification or SN2 alkylation .
- Biocatalytic Asymmetric Synthesis : Enzymatic methods using immobilized carbonyl reductase and glucose dehydrogenase achieve high enantiomeric excess (>99%) and space-time yields (e.g., 218 g·L<sup>−1</sup>·d<sup>−1</sup>) .
Comparison of Methods
Method | Yield (%) | Enantiomeric Excess (ee) | Key Catalysts/Reagents |
---|---|---|---|
Chemical Alkylation | 70–85 | 85–90% | tert-Butyl halides, K2CO3 |
Enzymatic Reduction | 90–95 | >99% | Co-immobilized enzymes, NADPH |
Q. How is the compound characterized to confirm structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR confirm stereochemistry (e.g., δ 1.44 ppm for tert-butyl protons, δ 4.20–4.50 ppm for hydroxyl-bearing carbons) .
- Mass Spectrometry (MS) : Exact mass determination (229.1314 Da) via high-resolution MS matches the molecular formula C11H19NO4 .
- Gas Chromatography (GC) : Purity >95% (GC) is typical for research-grade material .
Advanced Research Questions
Q. What challenges arise in maintaining stereochemical integrity during synthesis, and how are they addressed?
Methodological Answer: The (3R,5R) configuration is critical for biological activity (e.g., as a Fluvastatin precursor). Challenges include:
- Diastereomer Formation : Competing (3S,5R) or (3R,5S) isomers may form during esterification. Resolution involves chiral chromatography (e.g., Chiralpak AD-H column) or enzymatic kinetic resolution .
- Protection-Deprotection Strategies : Use of acetonide protecting groups (e.g., 3,5-O-isopropylidene derivatives) preserves hydroxyl stereochemistry during synthesis .
Q. How can enzymatic methods improve synthesis efficiency and enantiomeric excess?
Methodological Answer:
- Co-Immobilized Biocatalysts : Co-immobilizing carbonyl reductase and glucose dehydrogenase on epoxy resin enables in situ NADPH regeneration, achieving 95% yield and >99% ee .
- Solvent Engineering : Optimizing aqueous-organic biphasic systems (e.g., tert-butanol/water) enhances substrate solubility and enzyme stability .
Key Data from Biocatalytic Synthesis
Parameter | Value |
---|---|
Space-Time Yield | 218 g·L<sup>−1</sup>·d<sup>−1</sup> |
Enzyme Stability | >10 cycles without activity loss |
NADPH Consumption | 0.5 mol% (vs. stoichiometric) |
Q. What analytical techniques are optimal for quantifying enantiomeric impurities?
Methodological Answer:
- Chiral HPLC : Using cellulose-based columns (e.g., Chiralcel OD-H) with hexane/isopropanol mobile phases resolves (3R,5R) and (3S,5S) isomers (retention times: 12.3 vs. 14.7 min) .
- Polarimetry : Specific rotation ([α]D<sup>25</sup> = +27.5° in methanol) confirms enantiopurity .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Thermal Stability : Decomposition occurs above 80°C, with tert-butyl ester cleavage observed via TGA .
- Hydrolytic Stability : Stable in neutral buffers (pH 6–8) but degrades in acidic (pH <3) or alkaline (pH >10) conditions, forming 6-cyano-3,5-dihydroxyhexanoic acid .
Q. What role does the compound play in statin drug development?
Methodological Answer: The compound is a key intermediate in synthesizing Fluvastatin, a cholesterol-lowering drug. Its (3R,5R) configuration is essential for binding to HMG-CoA reductase. Structural modifications (e.g., acetonide protection) enable scalable synthesis of the statin core .
Properties
IUPAC Name |
tert-butyl (3R,5R)-6-cyano-3,5-dihydroxyhexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)7-9(14)6-8(13)4-5-12/h8-9,13-14H,4,6-7H2,1-3H3/t8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTYMGFSEOSJKM-RKDXNWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC(CC#N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C[C@@H](CC#N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.